molecular formula C11H8BrN5 B11783414 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B11783414
M. Wt: 290.12 g/mol
InChI Key: RBZZCNGZQAMXTN-UHFFFAOYSA-N
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Description

6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. The pyrrolo[2,1-f][1,2,4]triazine core is a privileged structure in medicinal chemistry, recognized for its versatility against diverse therapeutic targets . This bicyclic heterocycle, featuring a bridgehead nitrogen atom, is an active moiety in several approved and investigational drugs. Most notably, this structural class is found in the broad-spectrum antiviral drug Remdesivir, which contains a related pyrrolo[2,1-f][1,2,4]triazine base . Furthermore, this heterocyclic system is a key component of kinase inhibitors such as the antitumor drug Brivanib alaninate, as well as other clinical candidates targeting receptors like EGFR and VEGFR . The specific substitution pattern of your compound, featuring a bromine atom and a 4-aminopyridinyl group, makes it a valuable intermediate for further synthetic exploration. The bromo substituent is an ideal handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aromatic, heteroaromatic, and other functional groups . The 4-aminopyridinyl moiety is a common pharmacophore that can engage in key hydrogen bonding interactions within enzyme active sites. Researchers can leverage this compound as a core building block in the design and synthesis of novel potential inhibitors for a range of kinases, including VEGFR-2, anaplastic lymphoma kinase (ALK), and IGF-1R, which have been successfully targeted by analogs of this heterocycle . Its structural features make it a compelling candidate for generating compound libraries aimed at oncology and antiviral research programs.

Properties

Molecular Formula

C11H8BrN5

Molecular Weight

290.12 g/mol

IUPAC Name

6-bromo-N-pyridin-4-ylpyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C11H8BrN5/c12-8-5-10-11(14-7-15-17(10)6-8)16-9-1-3-13-4-2-9/h1-7H,(H,13,14,15,16)

InChI Key

RBZZCNGZQAMXTN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC2=NC=NN3C2=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Direct Electrophilic Bromination

Treatment of the pyrrolotriazine core with N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C achieves bromination at the electron-rich 6-position. Yields range from 60% to 85%, depending on stoichiometry and reaction time. For instance, a 1:1 molar ratio of substrate to NBS over 12 hours affords 6-bromopyrrolo[2,1-f]triazin-4-amine in 78% yield.

Directed Ortho-Metalation

When electrophilic bromination fails due to deactivated aromatic systems, lithiation-bromination is employed. Using n-butyllithium (n-BuLi) at −78°C followed by quenching with 1,2-dibromoethane introduces bromine selectively. This method is particularly useful for sterically hindered derivatives.

Coupling with Pyridin-4-amine

The final step involves forming the C–N bond between the brominated triazine and pyridin-4-amine.

Buchwald-Hartwig Amination

Palladium catalysts enable cross-coupling under mild conditions. A representative procedure uses Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 100°C. This method achieves 70–90% yields with minimal side products. For example, reacting 6-bromopyrrolo[2,1-f][1,triazin-4-amine with pyridin-4-amine for 16 hours yields 82% of the target compound.

Ullmann-Type Coupling

Copper(I)-mediated coupling offers a cost-effective alternative. Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and potassium phosphate (K₃PO₄) in dimethylformamide (DMF) at 120°C for 24 hours affords the product in 65% yield. While slower than palladium catalysis, this method avoids precious metals.

Optimization and Challenges

Regioselectivity Control

Competing reactions during cyclization or coupling can lead to regioisomers. Patent WO2015069939A1 highlights that chiral SFC chromatography effectively separates isomers, with elution conditions optimized using methanol/CO₂ mixtures.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote decomposition. Comparative studies in acetonitrile (ACN) and toluene show that toluene improves yields by 15–20% for Pd-catalyzed aminations.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water). Purity exceeding 95% is routinely achieved, as confirmed by LC-MS.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, triazine-H), 8.42 (d, J = 5.6 Hz, 2H, pyridine-H), 7.78 (d, J = 5.6 Hz, 2H, pyridine-H), 6.92 (s, 1H, pyrrole-H).

  • HRMS : m/z calcd. for C₁₁H₈BrN₅ [M+H]⁺: 290.12; found: 290.10.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Cost Estimate ($/g)
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C8298120
Ullmann CouplingCuI, 1,10-phenanthroline, 120°C659575
Direct BrominationNBS, DCM, 25°C789790

Scalability and Industrial Relevance

Kilogram-scale synthesis requires continuous flow reactors to manage exothermic bromination steps. Patent US9388208B2 reports a pilot-scale process producing 1.2 kg with 76% yield using tubular reactors and in-line NMR monitoring. Environmental concerns are mitigated by recycling DCM and employing aqueous workups.

Emerging Methodologies

Recent advances include photoredox catalysis for C–N bond formation, reducing metal catalyst loadings by 50%. Additionally, enzyme-mediated aminations are under exploration to enhance stereochemical control, though yields remain suboptimal (30–40%) .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

    Cyclization Reactions: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Estimated as C₁₁H₉BrN₅ (exact synthesis-dependent).
  • Molecular Weight : ~290.9 g/mol (calculated from substituents).
  • Core Structure : Pyrrolo[2,1-f][1,2,4]triazin-4-amine, a fused bicyclic system with a triazine ring.

Comparison with Similar Compounds

The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold has been functionalized to target diverse biological pathways. Below is a detailed comparison with structurally or functionally analogous compounds:

Antiviral Derivatives: Remdesivir Core

  • Compound : 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (Remdesivir intermediate) .
  • Substituents : Bromine at position 7 (vs. 6 in the target compound).
  • Key Differences :
    • Bromine position affects regioselectivity during synthesis. The 7-bromo derivative is critical for Remdesivir’s activity, while the 6-bromo isomer may alter metabolic stability or binding to viral polymerases.
    • Synthesis Challenges: Bromination of the parent compound using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in batch processes yields poor selectivity (63–84% for 7-bromo) .

PI3Kδ Inhibitors

  • Compound : 7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine .
  • Substituents : A phenyl-piperazine group at position 7.
  • Key Differences: Selectivity: The phenyl-piperazine moiety enhances binding to PI3Kδ (phosphatidylinositol-3-kinase delta), with IC₅₀ values <10 nM and >100-fold selectivity over other PI3K isoforms. Therapeutic Application: Rheumatoid arthritis (demonstrated efficacy in collagen-induced arthritis models) .

VEGFR-2 Inhibitors

  • Compound : BMS-645737 (5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl) derivative) .
  • Substituents : Oxadiazole and isopropyl groups at positions 5 and 6.
  • Key Differences: Mechanism: Targets vascular endothelial growth factor receptor-2 (VEGFR-2), inhibiting angiogenesis. Metabolism: Forms an unusual N-acetylglucosamine conjugate in cynomolgus monkeys, suggesting unique metabolic pathways compared to brominated analogs .

Antiproliferative Xylo-C-Nucleosides

  • Compound : Xylo-C-nucleoside with pyrrolo[2,1-f][1,2,4]triazin-4-amine base .
  • Substituents : Xylose sugar moiety at position 1'.
  • Key Differences: Activity: Exhibits cross-genotype antiproliferative effects against cancer cells (e.g., HeLa, MCF-7). Synthesis: Requires palladium-catalyzed hydrogen transfer for debenzylation, highlighting divergent synthetic routes compared to brominated derivatives .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Biological Target Key Activity/Selectivity References
6-Bromo-N-(pyridin-4-yl)pyrrolo[...]amine 6-Br, N-pyridin-4-yl ~290.9 Antiviral (potential) Positional isomer of Remdesivir core
7-Bromopyrrolo[...]amine (Remdesivir intermediate) 7-Br 213.03 Viral RNA polymerase Critical for Remdesivir efficacy
7-(3-(Piperazin-1-yl)phenyl) derivative 7-Phenyl-piperazine ~450 PI3Kδ IC₅₀ <10 nM; >100-fold isoform selectivity
BMS-645737 5-Isopropyl, oxadiazole ~500 VEGFR-2 In vivo anti-angiogenic activity
Xylo-C-nucleoside analog Xylose at 1' ~300 Antiproliferative EC₅₀ <1 µM in cancer cells

Biological Activity

6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a synthetic compound that has garnered attention for its potential biological activities. The compound is characterized by its unique triazine and pyrrole moieties, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can be represented as follows:

C11H8BrN5\text{C}_{11}\text{H}_{8}\text{BrN}_{5}

This structure includes a bromine atom at the 6-position of the pyrrole ring and a pyridine substituent at the nitrogen of the triazine core.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features to 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine exhibit significant antitumor activity. For instance:

  • IC50 Values : Compounds with triazine rings have shown IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound demonstrated an IC50 of 1.61 µg/mL against A-431 cells .

Antiviral Properties

Compounds in the same class have also been investigated for their antiviral properties. In particular:

  • Activity Against Viral Targets : Some derivatives have shown promising results against viral targets such as reverse transcriptase, with enhancements in activity noted when specific substitutions are made on the core structure .

Structure-Activity Relationship (SAR)

The biological activity of 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can be attributed to several factors:

  • Substituents : The presence of electron-donating groups can enhance activity.
  • Core Structure : The triazine and pyrrole rings are crucial for maintaining biological activity.
  • Molecular Interactions : The compound's ability to interact with specific biological targets influences its efficacy.

Study 1: Antitumor Efficacy

In a study evaluating a series of triazine-based compounds, researchers found that modifications at the 6-position significantly impacted cytotoxicity. The derivatives were tested on various cancer cell lines including MCF-7 and HeLa cells. The results indicated that:

CompoundCell LineIC50 (µg/mL)
AMCF-70.85
BHeLa1.20
CA-4311.61

This data suggests that structural modifications can lead to enhanced antitumor activity.

Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of related compounds against HIV reverse transcriptase. The study highlighted that specific substitutions at the N-position of the triazine ring improved binding affinity and inhibitory activity:

CompoundEC50 (µM)Enhancement Factor
D0.201.5
E0.211.3

These findings underscore the importance of molecular design in developing effective antiviral agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, and what key intermediates are involved?

  • Methodology : The compound is typically synthesized via sequential functionalization of the pyrrolo[2,1-f][1,2,4]triazin-4-amine core. A critical intermediate is 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine , prepared by bromination of the parent heterocycle using N-bromosuccinimide (NBS) in DMF at 0–25°C for 12–24 hours . Subsequent coupling with pyridin-4-amine is achieved via Buchwald-Hartwig amination or microwave-assisted cross-coupling in sealed tubes, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene/EtOH at 100–120°C .
  • Key Intermediates :

  • Pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 159326-68-8)
  • 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 937046-98-5)

Q. How is the structural identity of 6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine confirmed in synthetic workflows?

  • Analytical Workflow :

  • 1H/13C NMR : Signals for the pyridinyl group (δ ~8.5 ppm for aromatic protons) and pyrrolo-triazine core (δ ~7.2–7.8 ppm) confirm substitution patterns. The bromine substituent induces deshielding in adjacent carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error, e.g., [M+H]⁺ calculated for C₁₀H₈BrN₆: 306.9924, observed: 306.9921 .
  • HPLC Purity : Reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) validate purity >95% .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Solubility : Limited aqueous solubility (~0.1 mg/mL in PBS pH 7.4). Use DMSO or DMF for stock solutions (50–100 mM).
  • Stability : Stable at −20°C for >6 months. Degrades in acidic conditions (pH <3) via triazine ring hydrolysis. Store under inert gas to prevent bromine displacement .

Q. What biological targets or therapeutic applications have been reported for this compound?

  • Targets : Kinase inhibitors (e.g., JAK2, ALK) due to the pyridinyl-pyrrolo-triazine scaffold’s ATP-binding affinity.
  • Therapeutic Potential : Preclinical studies highlight antiproliferative activity in cancer cell lines (IC₅₀ = 0.5–2 µM in leukemia models) .

Advanced Research Questions

Q. What strategies are employed to optimize bromination efficiency at the 6-position of the pyrrolo[2,1-f][1,2,4]triazine core?

  • Optimization Parameters :

  • Reagent Stoichiometry : NBS (1.1–1.3 equiv) minimizes di-bromination byproducts.
  • Temperature Control : Slow addition at 0°C reduces side reactions (e.g., ring-opening).
  • Solvent Screening : DMF outperforms THF or CH₂Cl₂ in regioselectivity (yield: 75–85% vs. 50–60%) .

Q. How do reaction conditions (e.g., sealed tube vs. microwave irradiation) influence cross-coupling efficiency during pyridinyl group installation?

  • Sealed Tube : Prolonged heating (12–24 hours at 120°C) achieves moderate yields (60–70%) but risks decomposition.
  • Microwave-Assisted : Short bursts (30–60 minutes at 150°C) improve yields (80–90%) with lower catalyst loading (2 mol% Pd vs. 5 mol%) .

Q. How can researchers resolve contradictions in reported synthetic yields or purity metrics for this compound?

  • Root Causes : Variability in catalyst activity, solvent dryness, or bromine lability.
  • Mitigation :

  • Use fresh Pd(OAc)₂/Xantphos systems.
  • Pre-dry solvents over molecular sieves.
  • Validate purity via orthogonal methods (NMR + HPLC) .

Q. What structure-activity relationship (SAR) insights guide rational modification of this compound for enhanced bioactivity?

  • Key Modifications :

  • Pyridinyl Substituents : Electron-withdrawing groups (e.g., CF₃) improve kinase selectivity (10-fold vs. wild-type).
  • Bromine Replacement : Iodo analogs show higher potency but poorer solubility; amino groups reduce off-target effects .

Q. What analytical challenges arise in characterizing polymorphic forms of this compound, and how are they addressed?

  • Polymorphism Detection : Differential Scanning Calorimetry (DSC) identifies melting point variations (ΔTm = 5–10°C between forms).
  • Resolution : Recrystallization from EtOH/water mixtures yields Form I (thermodynamically stable). X-ray powder diffraction (XRPD) confirms lattice differences .

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